molecular formula C24H27N3O3S2 B15096588 (Z)-N-(5-(4-(octyloxy)benzylidene)-4-oxo-2-thioxothiazolidin-3-yl)nicotinamide

(Z)-N-(5-(4-(octyloxy)benzylidene)-4-oxo-2-thioxothiazolidin-3-yl)nicotinamide

Cat. No.: B15096588
M. Wt: 469.6 g/mol
InChI Key: ITJDABDOSJZTNE-PGMHBOJBSA-N
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Description

(Z)-N-(5-(4-(octyloxy)benzylidene)-4-oxo-2-thioxothiazolidin-3-yl)nicotinamide is a synthetic compound that has garnered interest due to its potential applications in various fields, including medicinal chemistry and material science. This compound features a unique structure that combines a nicotinamide moiety with a thioxothiazolidinone core, making it a subject of study for its biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N-(5-(4-(octyloxy)benzylidene)-4-oxo-2-thioxothiazolidin-3-yl)nicotinamide typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Scientific Research Applications

Chemistry

In chemistry, (Z)-N-(5-(4-(octyloxy)benzylidene)-4-oxo-2-thioxothiazolidin-3-yl)nicotinamide is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate .

Biology

Biologically, this compound has shown promise as an inhibitor of tyrosinase, an enzyme involved in melanin production. This makes it a potential candidate for developing skin-whitening agents and treatments for hyperpigmentation disorders .

Medicine

Additionally, its nicotinamide moiety could contribute to anti-inflammatory and neuroprotective effects .

Industry

Industrially, the compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity. Its unique structure may also make it useful in the design of novel catalysts .

Mechanism of Action

The mechanism of action of (Z)-N-(5-(4-(octyloxy)benzylidene)-4-oxo-2-thioxothiazolidin-3-yl)nicotinamide primarily involves the inhibition of tyrosinase. The compound binds to the active site of the enzyme, preventing the conversion of tyrosine to melanin. This inhibition is competitive, meaning the compound competes with the natural substrate (tyrosine) for binding to the enzyme .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (Z)-N-(5-(4-(octyloxy)benzylidene)-4-oxo-2-thioxothiazolidin-3-yl)nicotinamide apart is its combination of the thioxothiazolidinone core with a nicotinamide moiety. This unique structure allows it to exhibit both tyrosinase inhibitory activity and potential anti-inflammatory effects, making it a versatile compound for various applications .

Properties

Molecular Formula

C24H27N3O3S2

Molecular Weight

469.6 g/mol

IUPAC Name

N-[(5Z)-5-[(4-octoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]pyridine-3-carboxamide

InChI

InChI=1S/C24H27N3O3S2/c1-2-3-4-5-6-7-15-30-20-12-10-18(11-13-20)16-21-23(29)27(24(31)32-21)26-22(28)19-9-8-14-25-17-19/h8-14,16-17H,2-7,15H2,1H3,(H,26,28)/b21-16-

InChI Key

ITJDABDOSJZTNE-PGMHBOJBSA-N

Isomeric SMILES

CCCCCCCCOC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)NC(=O)C3=CN=CC=C3

Canonical SMILES

CCCCCCCCOC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)NC(=O)C3=CN=CC=C3

Origin of Product

United States

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